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Compound of Interest

Compound Name: Bis(3-methyl-2-thienyl)methanone

Cat. No.: B121849 Get Quote

An In-Depth Technical Guide to Bis(3-methyl-2-thienyl)methanone: Synthesis,

Characterization, and Pharmaceutical Significance

Executive Summary
Bis(3-methyl-2-thienyl)methanone is a key organic compound whose relevance is defined

almost entirely by its role in pharmaceutical quality control. It is a known process impurity and

potential degradation product of Tiagabine, a potent anticonvulsant medication used for treating

partial seizures.[1][2] As a GABA reuptake inhibitor, Tiagabine's purity is paramount for its

therapeutic efficacy and patient safety.[3] Consequently, the synthesis, characterization, and

quantification of Bis(3-methyl-2-thienyl)methanone are of critical importance for drug

developers, quality control analysts, and regulatory affairs professionals. This guide provides a

comprehensive overview of its physicochemical properties, logical synthetic pathways,

spectroscopic characterization, and its vital role as a pharmaceutical reference standard in the

context of modern drug manufacturing and regulatory compliance.

Physicochemical and Computed Properties
Bis(3-methyl-2-thienyl)methanone is a symmetrical ketone featuring two 3-methylthiophene

rings linked by a carbonyl group. Its identity and key properties are summarized below.
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Property Value Source(s)

Molecular Weight 222.33 g/mol [1][4][5]

Molecular Formula C₁₁H₁₀OS₂ [1][4][5]

CAS Number 30717-55-6 [1][4][5]

Synonyms

Bis(3-methylthien-2-

yl)methanone, Bis(3-methyl-2-

thienyl) Ketone, Bisthiophenyl

Methanone (USP designation)

[4][6][7]

Monoisotopic Mass 222.01730729 u [1][5]

Topological Polar Surface Area 73.6 Å² [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 2 [1]

Storage Temperature Room Temperature or 4°C [4]

Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthetic procedures for Bis(3-methyl-2-thienyl)methanone are

not extensively published, its structure strongly suggests a synthesis based on the foundational

principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.

The Logic of Friedel-Crafts Acylation
The Friedel-Crafts acylation is the canonical method for forming aryl ketones.[8][9] The reaction

involves treating an aromatic ring with an acylating agent (like an acyl chloride or anhydride) in

the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).

For thiophene and its derivatives, this reaction is highly regioselective. The sulfur atom's lone

pairs effectively stabilize the positive charge in the reaction intermediate (the sigma complex),

directing electrophilic attack preferentially to the α-positions (C2 and C5).[10][11] This inherent
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electronic preference is advantageous for the synthesis of the target molecule. Starting with 3-

methylthiophene, the C2 position is sterically unhindered and electronically activated, making it

the prime target for acylation.

A plausible route involves the reaction of two equivalents of 3-methylthiophene with one

equivalent of an appropriate C1 electrophile, such as phosgene or a phosgene equivalent like

triphosgene or carbonyldiimidazole, catalyzed by a Lewis acid.

Reactants

Reaction Conditions

Products

3-Methylthiophene (2 eq.)

Bis(3-methyl-2-thienyl)methanone

Phosgene (COCl₂) (1 eq.)

Lewis Acid Catalyst (e.g., AlCl₃)

Activates

Inert Solvent (e.g., DCM, CS₂)

2 HCl

Click to download full resolution via product page

Caption: Proposed Friedel-Crafts synthesis of Bis(3-methyl-2-thienyl)methanone.

Experimental Protocol (Proposed)
This protocol is a representation of a standard Friedel-Crafts acylation adapted for this specific

target.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool

the flask to 0°C in an ice bath.

Catalyst Addition: Carefully add aluminum trichloride (AlCl₃, ~1.1 equivalents) to the cooled

DCM. Expertise Note: A slight excess of catalyst is often required as the product ketone can

complex with the Lewis acid, partially deactivating it.[8]

Reactant Addition: Add 3-methylthiophene (2.0 equivalents) to the stirred suspension. In the

dropping funnel, prepare a solution of phosgene or triphosgene (1.0 equivalent of carbonyl

groups) in anhydrous DCM.

Reaction Execution: Add the phosgene solution dropwise to the reaction mixture over 30-60

minutes, maintaining the temperature at 0°C. After the addition is complete, allow the

reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or

GC-MS.

Work-up and Quenching: Cool the reaction mixture back to 0°C and quench it by slowly

pouring it over crushed ice and concentrated HCl. Trustworthiness Note: This step is critical

for hydrolyzing the aluminum-ketone complex and moving the product into the organic

phase.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and

extract the aqueous layer twice more with DCM.

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution

and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced

pressure. The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Spectroscopic and Structural Characterization
While commercial entities provide comprehensive characterization data with the sale of this

compound as a reference standard, this information is not widely available in peer-reviewed

literature.[3][12] Therefore, this section provides predicted spectroscopic data based on the

known molecular structure and established principles of spectroscopy.
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¹H NMR (Predicted, in CDCl₃, 400 MHz):

δ ~7.4-7.5 ppm (d, 2H): Protons at the C5 position of the thiophene rings. Expected to be

a doublet due to coupling with the C4 proton.

δ ~6.9-7.0 ppm (d, 2H): Protons at the C4 position of the thiophene rings. Expected to be

a doublet due to coupling with the C5 proton.

δ ~2.3-2.4 ppm (s, 6H): Protons of the two methyl groups at the C3 position. Expected to

be a singlet as there are no adjacent protons.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

δ ~180-185 ppm: Carbonyl carbon (C=O).

δ ~135-145 ppm: Quaternary carbons C2 and C3 of the thiophene rings.

δ ~125-135 ppm: Aromatic CH carbons (C4 and C5).

δ ~15-17 ppm: Methyl group carbons (-CH₃).

Mass Spectrometry (MS):

Molecular Ion (M⁺): An exact mass measurement via HRMS should yield a peak at m/z

222.0173, corresponding to the molecular formula C₁₁H₁₀OS₂.

Key Fragments: The most likely fragmentation pathway is cleavage alpha to the carbonyl

group, which would result in a stable acylium ion at m/z 125 (C₆H₅OS⁺, the 3-methyl-2-

thienoyl cation).

Role as a Critical Impurity in Tiagabine
Manufacturing
The primary significance of Bis(3-methyl-2-thienyl)methanone lies in its status as a

pharmaceutical impurity.[1][2]

Impurity Profiling and Regulatory Context
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Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict

control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Impurities can arise from the manufacturing process (process impurities) or from the

degradation of the API over time (degradation products).[2] Bis(3-methyl-2-
thienyl)methanone is a known impurity in the synthesis of Tiagabine and can also form from

oxidative degradation pathways.[2][4]

Ensuring that such impurities are below established qualification thresholds is essential for

patient safety and product efficacy. This requires robust analytical methods and the availability

of highly pure reference standards for accurate identification and quantification.

Analytical Methodology for Detection
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV

detection, is the standard industry method for impurity profiling of APIs like Tiagabine.

Impurity Quantification Workflow

Tiagabine API or
Drug Product Sample

Sample Preparation
(Dissolution & Dilution) HPLC Injection Reverse-Phase Column

(e.g., C18)
UV Detector

(e.g., 260 nm)
Chromatographic Data

(Peak Integration)
Quantification vs.

Reference Standard
Impurity Level Report

(% w/w)

Click to download full resolution via product page

Caption: A typical HPLC workflow for impurity analysis in pharmaceuticals.

A stability-indicating HPLC method for Tiagabine would be developed and validated according

to ICH guidelines (Q2(R1)).[7] The method must be able to resolve the main Tiagabine peak

from all known impurities, including Bis(3-methyl-2-thienyl)methanone. A reference standard

of the impurity is used to:

Confirm Peak Identity: By comparing the retention time of the peak in the sample

chromatogram to that of the injected standard.

Quantify the Impurity: By creating a calibration curve with the reference standard and

determining the concentration of the impurity in the sample based on its peak area.
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Handling, Storage, and Use as a Reference Standard
As a high-purity chemical, Bis(3-methyl-2-thienyl)methanone should be handled with

standard laboratory precautions, including the use of personal protective equipment (PPE). It is

typically supplied as a neat solid and should be stored in a well-sealed container, protected

from light, at either room temperature or under refrigeration (4°C) to ensure long-term stability.

[4][5] When used as a reference standard, it is crucial to prepare stock solutions with high-

accuracy balances and volumetric glassware to ensure the integrity of the quantitative analysis.

Conclusion
Bis(3-methyl-2-thienyl)methanone is more than a simple organic molecule; it is a critical tool

in the quality assurance of the anticonvulsant drug Tiagabine. Its well-defined physicochemical

properties and logical synthesis via Friedel-Crafts acylation make it an accessible compound

for use as a reference material. For professionals in drug development and manufacturing,

understanding the synthesis, characterization, and analytical application of this specific impurity

is fundamental to ensuring that medicines meet the rigorous global standards for safety, quality,

and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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